molecular formula C5H4ClIN4O B15062742 6-Chloro-2-iodo-9H-purine hydrate

6-Chloro-2-iodo-9H-purine hydrate

Cat. No.: B15062742
M. Wt: 298.47 g/mol
InChI Key: TZLIJBBJWBZYOR-UHFFFAOYSA-N
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Description

6-Chloro-2-iodo-9H-purine hydrate is a chemical compound with the molecular formula C5H4ClIN4O. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. The compound is characterized by the presence of chlorine and iodine atoms attached to the purine ring, along with a hydrate form, which means it includes water molecules in its crystalline structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-iodo-9H-purine hydrate can be achieved through a regiospecific lithiation/quenching sequence. One efficient method involves starting from hypoxanthine, a naturally occurring purine derivative. The process includes the use of Harpoon’s base and tributyltin chloride to achieve the desired substitution on the purine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-iodo-9H-purine hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Lithium diisopropylamide (LDA): For lithiation reactions.

    Tributyltin chloride: For quenching reactions.

    Palladium catalysts: For coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 6-Chloro-2-iodo-9H-purine with different functional groups attached to the purine ring .

Scientific Research Applications

6-Chloro-2-iodo-9H-purine hydrate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules, such as nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Chloro-2-iodo-9H-purine hydrate involves its interaction with molecular targets, such as enzymes and nucleic acids. The chlorine and iodine atoms can participate in various chemical interactions, influencing the compound’s biological activity. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Chloro-2-iodo-9H-purine hydrate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of chlorine and iodine atoms, which can confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C5H4ClIN4O

Molecular Weight

298.47 g/mol

IUPAC Name

6-chloro-2-iodo-7H-purine;hydrate

InChI

InChI=1S/C5H2ClIN4.H2O/c6-3-2-4(9-1-8-2)11-5(7)10-3;/h1H,(H,8,9,10,11);1H2

InChI Key

TZLIJBBJWBZYOR-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)I)Cl.O

Origin of Product

United States

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